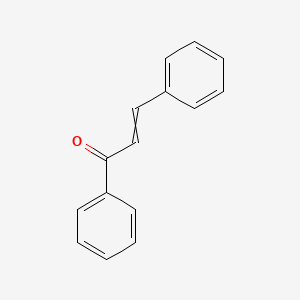

Cinnamoylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-diphenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFBYFPFKXHELB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022531 | |

| Record name | Chalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-41-7 | |

| Record name | Chalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cinnamoylbenzene and Its Analogues

Classical Approaches to Cinnamoylbenzene Synthesis

Classical methods for synthesizing this compound primarily involve condensation and acylation reactions. ekb.egacs.org

The Claisen-Schmidt condensation is a widely employed and fundamental reaction for the synthesis of chalcones, including this compound. ekb.egchemrevlett.comscispace.com This base-catalyzed reaction typically involves the condensation of an aromatic aldehyde with an aromatic ketone. scispace.compropulsiontechjournal.com For the synthesis of this compound, benzaldehyde (B42025) is reacted with acetophenone (B1666503) in the presence of a strong base, such as aqueous sodium hydroxide (B78521) or potassium hydroxide, often in a polar solvent like ethanol. acs.orgscispace.compropulsiontechjournal.com The reaction proceeds through a cross-aldol condensation followed by dehydration. scispace.comresearchgate.net

While effective, the conventional Claisen-Schmidt condensation in organic solvents can sometimes lead to a mixture of products that may require further purification. ekb.eg

Another classical approach to constructing the this compound scaffold is through Friedel-Crafts acylation. ekb.egacs.org This method involves the direct acylation of an aromatic ring with a cinnamoyl halide, typically cinnamoyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride. ekb.egchemrevlett.comsaudijournals.com In this strategy, the aromatic ring acts as the nucleophile, attacking the activated carbonyl group of the cinnamoyl halide. saudijournals.com

Friedel-Crafts acylation of cinnamoyl chloride with benzene (B151609) can yield this compound. ekb.egchemrevlett.com

Claisen-Schmidt Condensation Protocols

Advanced and Sustainable Synthetic Routes for this compound

In recent years, research has focused on developing more efficient, rapid, and environmentally friendly methods for chalcone (B49325) synthesis, including microwave-assisted and solvent-free approaches. ekb.egchemrevlett.comacs.orgpropulsiontechjournal.com

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often leading to higher yields and cleaner products compared to conventional heating methods. ekb.egresearchgate.netmdpi.comrasayanjournal.co.in Microwave-assisted Claisen-Schmidt condensation has been successfully applied to the synthesis of this compound and its derivatives. researchgate.netmdpi.comscholarsresearchlibrary.com Reactions that might take several hours under conventional heating can be completed in a matter of minutes under microwave irradiation. researchgate.netscholarsresearchlibrary.comfrontiersin.org

Studies have shown that microwave irradiation can enhance the efficiency of the Claisen-Schmidt reaction between acetophenone and benzaldehyde or substituted benzaldehydes, often resulting in good to excellent yields within short reaction times. researchgate.netscholarsresearchlibrary.comfrontiersin.org

Here is a table summarizing some reported results for microwave-assisted chalcone synthesis:

| Reactants (Ketone + Aldehyde) | Catalyst | Conditions | Reaction Time | Yield (%) | Source |

| Acetylferrocene + Benzaldehyde | Base-catalyzed | Microwave irradiation | 1-5 minutes | 78-92 | frontiersin.org |

| Acetophenone + Benzaldehyde | NaOH/Ethanol | Microwave irradiation | Not specified | Not specified | mdpi.com |

| o-Hydroxy acetophenone + Aromatic aldehydes | Anhydrous K₂CO₃ | Microwave irradiation | 3-5 minutes | 85-90 | rasayanjournal.co.in |

| Aryl methyl ketone + Substituted benzaldehyde | Flyash: H₂SO₄ | Microwave irradiation | Not specified | Up to 90 | scholarsresearchlibrary.com |

The development of solvent-free and environmentally conscious synthetic methods aligns with the principles of green chemistry, aiming to reduce or eliminate the use of hazardous solvents and minimize waste generation. acs.orgpropulsiontechjournal.comcu.edu.eg Solvent-free Claisen-Schmidt condensation, often involving grinding of solid reactants with a solid base catalyst, has been explored for chalcone synthesis. propulsiontechjournal.comcu.edu.egresearchgate.netacs.orgrsc.org

In this approach, equimolar amounts of the methyl ketone and aldehyde are ground together with a solid base, such as sodium hydroxide or potassium carbonate, using a mortar and pestle. propulsiontechjournal.comcu.edu.egresearchgate.netrsc.org This mechanical mixing facilitates the reaction without the need for a bulk solvent. frontiersin.orgnih.gov Solvent-free grinding has been reported to yield chalcones efficiently at room temperature. cu.edu.egrsc.org

Another environmentally conscious approach involves performing the Claisen-Schmidt reaction in micellar media, using surfactants in water as a greener alternative to organic solvents. acs.org

Microwave-Assisted Organic Synthesis of this compound

Derivatization Strategies for Substituted this compound Analogues

The this compound scaffold is a versatile building block for synthesizing a wide array of substituted analogues with modified properties. ekb.egekb.eg Derivatization can involve introducing various substituents onto the aromatic rings or modifying the α,β-unsaturated carbonyl system. frontiersin.orgnih.gov

Strategies for creating substituted this compound analogues include:

Using substituted benzaldehydes and acetophenones: By employing aromatic aldehydes and ketones with pre-existing substituents in the Claisen-Schmidt condensation, substituted chalcones can be directly synthesized. chemrevlett.commdpi.comfrontiersin.orgacs.org

Chemical transformations on the chalcone core: The α,β-unsaturated ketone functionality in this compound allows for various reactions, such as Michael additions, cyclizations, and reductions, leading to diverse heterocyclic and alicyclic derivatives. ekb.egekb.egacs.orgfrontiersin.org For instance, chalcones can serve as precursors for the synthesis of five-membered rings like pyrazolines and isoxazoles, and six-membered rings like pyrimidines and pyridines. ekb.egacs.org

Friedel-Crafts acylation with substituted cinnamoyl chlorides: Utilizing substituted cinnamoyl chlorides in Friedel-Crafts acylation reactions with aromatic compounds can also lead to substituted this compound analogues. ekb.egchemrevlett.com

The ability to readily synthesize substituted this compound analogues through these derivatization strategies makes the chalcone scaffold highly valuable in the exploration of new compounds with tailored properties. scispace.commdpi.com

Design Principles for Structural Modification

The structural modification of the this compound (chalcone) scaffold is a crucial strategy for developing new compounds with tailored properties, particularly in medicinal chemistry ijpsjournal.commdpi.comnih.gov. The core chalcone structure, consisting of two aromatic rings (often referred to as ring A and ring B) connected by an α,β-unsaturated carbonyl system, offers multiple sites for functionalization ekb.egnih.govmdpi.com. Design principles for structural modification are often guided by the desired biological activity or physicochemical properties.

One key principle involves the introduction of various substituents onto the aromatic rings (ring A and ring B) mdpi.com. The electronic nature and position of these substituents can significantly influence the compound's reactivity, solubility, and interactions with biological targets mdpi.comresearchgate.net. For instance, the incorporation of electron-donating groups (like methoxy (B1213986) or amino groups) or electron-withdrawing groups (like halogens or nitro groups) at different positions on the rings has been shown to impact biological activities such as anticancer, antimicrobial, and antioxidant properties propulsiontechjournal.comresearchgate.netmdpi.comroyalsocietypublishing.org. Studies have indicated that the presence of methoxy groups and electron-withdrawing groups at various positions can enhance the reactivity and biological activity of chalcones researchgate.net. For example, incorporating amino groups in ring A and methoxy moieties in ring B of the chalcone scaffold can lead to enhanced antibacterial potential royalsocietypublishing.org.

Furthermore, structural modifications can involve the incorporation of heterocyclic systems into the chalcone framework acs.orgjapsr.innih.govmdpi.com. This approach has been widely explored to create hybrid molecules with potentially enhanced or novel biological activities acs.orgjapsr.innih.govmdpi.com. Heteroaromatic hybrid chalcones, possessing heteroaromatic moieties on either or both aromatic rings, have shown broad medicinal value mdpi.com.

The design of modified chalcones often utilizes computational methods like molecular docking and in silico studies to predict interactions with target proteins and evaluate potential activities before synthesis pandawainstitute.comjpionline.orggu.sescilit.com. These studies help in understanding the structure-activity relationships (SAR) and guiding the rational design of new analogues nih.govroyalsocietypublishing.orgnih.govgu.se. For example, molecular docking has been used to study the interactions of chalcones with β-tubulin and to investigate potential structural modifications for targeting specific proteins like MEK1 gu.se.

Regioselective Functionalization Techniques

Regioselective functionalization techniques are essential for precisely introducing substituents or modifying specific positions on the this compound scaffold, especially when dealing with complex analogues. Achieving regioselectivity is crucial to synthesize desired compounds and avoid the formation of unwanted isomers sci-hub.se.

Various strategies are employed to achieve regioselective functionalization of chalcones. One common approach involves the careful selection of starting materials in condensation reactions. By using appropriately substituted aromatic aldehydes and acetophenones in the Claisen-Schmidt condensation, specific substituents can be directed to either the A or B ring of the resulting chalcone chemrevlett.comnih.goviiste.org.

Palladium-mediated reactions represent another powerful tool for regioselective functionalization, allowing for the incorporation of various substituents at specific positions on the chalcone structure gu.se. These coupling reactions, such as the Suzuki-Miyaura coupling, can be used to attach different aromatic or heteroaromatic groups to halogenated chalcone precursors in a controlled manner chemrevlett.comnih.goviiste.org.

Regioselective oxidation reactions have also been developed for chalcones. For instance, a method for the regioselective oxidation of trans-chalcones using hydrogen peroxide in acetonitrile (B52724) has been reported, yielding trans-β-arylacrylic acids scielo.br. This technique demonstrates the possibility of selectively modifying the α,β-unsaturated carbonyl system.

The synthesis of functionalized pyrazole-chalcones via a base-mediated reaction of diazo compounds with pyrylium (B1242799) salts exemplifies a regioselective approach to create hybrid chalcones with specific heterocyclic attachments rsc.orgrsc.org. This method allows for the controlled formation of pyrazole (B372694) rings fused to the chalcone structure.

Grinding techniques, as a green chemistry approach, have also been successfully applied for the regioselective synthesis of chalcone derivatives through Claisen-Schmidt condensation, often requiring very short reaction times gkyj-aes-20963246.com.

Achieving regioselectivity can sometimes be challenging, particularly when multiple reactive sites are present in the molecule sci-hub.se. Researchers continue to develop new methodologies and optimize reaction conditions, including the choice of catalysts, solvents, and temperature, to improve regiocontrol in the functionalization of the chalcone scaffold iiste.orggkyj-aes-20963246.comscielo.brrsc.org. The use of specific catalysts, such as molecular iodine, has been shown to promote efficient and regioselective reactions, like the synthesis of functionalized pyranocoumarin (B1669404) derivatives from chalcones tandfonline.com.

Detailed research findings often involve the synthesis and characterization of a series of chalcone derivatives with varying substituents and substitution patterns. Spectroscopic techniques such as FTIR and NMR spectroscopy are routinely used to confirm the structure and regiochemistry of the synthesized compounds gkyj-aes-20963246.comjetir.orgsciencetechindonesia.com. Analysis of reaction yields under different conditions provides data on the efficiency and regioselectivity of the synthetic methods gkyj-aes-20963246.comjetir.org.

Below is a table summarizing some reported yields for chalcone synthesis using different methods:

| Method | Starting Materials | Catalyst/Conditions | Product Examples | Reported Yields | Reference |

| Claisen-Schmidt Condensation | Aromatic aldehydes + Acetophenones | Aqueous alkaline bases (e.g., NaOH, KOH) | Various substituted chalcones | Varied (e.g., 70-86%, >80%) chemrevlett.comnih.goviiste.org | chemrevlett.comnih.goviiste.org |

| Claisen-Schmidt Condensation | Benzaldehyde derivatives + Acetophenone derivatives | KOH in methanol, Ultrasonic irradiation | Chalcone derivatives 32–44 | Not specified | nih.gov |

| Claisen-Schmidt Condensation | Acetophenone derivative + Benzaldehyde derivative | 40% NaOH in ethanol | Chalcone derivatives 13–29 | Not specified | nih.gov |

| Claisen-Schmidt Condensation | Methyl ketones + Aldehydes | Solid NaOH (1.4 equiv), Solvent-free | Chalcones | Quantitative | iiste.org |

| Claisen-Schmidt Condensation | Acetophenone + Benzaldehyde | Dilute NaOH, Ethanol | Chalcone | 58.41% | jetir.org |

| Solvent-free Aldol Condensation | Aromatic ketones/substituted ketones + Benzaldehydes | NaOH | 4 different chalcone derivatives | 58% - 71.5% | jetir.org |

| Grinding Technique | Aromatic aldehyde + Ketone | NaOH (base catalyst) | DMAHC, DMAB, FCHC | 26.55% - 46.32% | gkyj-aes-20963246.com |

| Suzuki–Miyaura Coupling | Benzoyl chloride + Styryl boronic acid | Pd(PPh3)4/CsCO3 in toluene | Chalcone 6 | Not specified | ekb.eg |

| Suzuki–Miyaura Coupling | Cinnamoyl chloride + Phenylboronic acid | Pd(PPh3)4/CsCO3 in toluene | Chalcone 6 | Not specified | ekb.eg |

| Iodine-Promoted Reaction | 4-Hydroxycoumarin + Chalcone derivatives | Molecular iodine in acetic acid | Functionalized pyranocoumarin derivatives | 75–98% | tandfonline.com |

This table illustrates the variability in yields depending on the specific reactants, catalysts, and conditions employed in different synthetic methodologies.

Mechanistic Studies of Cinnamoylbenzene Reactivity

Elucidation of α,β-Unsaturated Carbonyl System Reactivity

The α,β-unsaturated carbonyl system in cinnamoylbenzene consists of a carbon-carbon double bond conjugated with a carbonyl group. This conjugation leads to a polarized system where the β-carbon is electrophilic, in addition to the inherent electrophilicity of the carbonyl carbon wikipedia.orgpressbooks.pub. This dual electrophilic nature allows for different modes of nucleophilic attack.

This compound functions as a Michael acceptor due to the electrophilic nature of its β-carbon, which is susceptible to attack by nucleophiles in a process known as conjugate addition or Michael addition wikipedia.orgresearchgate.netlibretexts.org. Michael addition is a specific type of nucleophilic addition reaction where a nucleophile attacks the β-carbon of an α,β-unsaturated carbonyl compound, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position wikipedia.orglibretexts.org. This reaction is often catalyzed by bases or acids.

In nucleophilic addition reactions to α,β-unsaturated carbonyls like this compound, two main pathways are possible: 1,2-addition and 1,4-addition (Michael addition) pressbooks.publibretexts.org. 1,2-addition involves direct attack of the nucleophile on the carbonyl carbon, similar to the reactions of simple aldehydes and ketones pressbooks.pubsavemyexams.com. 1,4-addition, on the other hand, involves attack at the β-carbon, followed by protonation at the α-carbon, resulting in the net addition across the carbon-carbon double bond wikipedia.orgpressbooks.pubksu.edu.sa.

The favored reaction pathway (1,2- vs. 1,4-addition) can depend on several factors, including the nature and strength of the nucleophile, the reaction conditions (e.g., solvent, temperature, presence of catalysts), and steric effects pressbooks.publibretexts.org. Strong nucleophiles, such as Grignard reagents and organolithium reagents, often favor 1,2-addition, while weaker nucleophiles, such as enolates and organocuprates, tend to undergo 1,4-conjugate addition pressbooks.publibretexts.org. Nucleophiles like cyanide ions can also act as Michael donors libretexts.org. The electrophilic nature of Michael acceptors allows them to react with nucleophilic residues, such as sulfhydryl groups researchgate.netnih.govnih.gov.

This compound contains a carbon-carbon double bond that can undergo cis-trans (or Z-E) photoisomerization upon irradiation with light of an appropriate wavelength. Photoisomerization involves the absorption of light energy, leading to excitation of the molecule to an excited state, followed by rotation around the double bond and subsequent relaxation back to the ground state in either the cis or trans configuration pku.edu.cn.

While specific detailed mechanistic studies on the photoisomerization of this compound were not extensively detailed in the provided search results, the principle of photoisomerization in α,β-unsaturated systems is well-established pku.edu.cn. Studies on related compounds, such as chalcones, have indicated that isomerization can be relevant to their biological activity researchgate.net. The mechanism typically involves transitions between singlet and triplet excited states and passage through conical intersections or intersystem crossing to facilitate rotation around the double bond pku.edu.cn.

Michael Acceptor Properties and Nucleophilic Addition Reactions

Quantitative Analysis of Electrophilicity and Reaction Kinetics

Quantitative analysis of the electrophilicity of Michael acceptors, including compounds structurally related to this compound, is crucial for understanding and predicting their reactivity in nucleophilic addition reactions rsc.org. Electrophilicity parameters can be determined experimentally and computationally, providing a measure of how readily a compound accepts electrons from a nucleophile rsc.org.

Investigations into Reaction Pathways and Intermediates

Understanding the complete reaction pathway of this compound in various transformations involves identifying the sequence of elementary steps and the transient species formed during the reaction researchgate.netyoutube.com. In nucleophilic conjugate addition to α,β-unsaturated carbonyl compounds, a key intermediate is the resonance-stabilized enolate ion, formed after the initial attack of the nucleophile on the β-carbon and before protonation ksu.edu.sa. This enolate intermediate can subsequently react with an electrophile, such as a proton or an alkyl halide, leading to the final product pressbooks.pub.

Advanced Spectroscopic Characterization Techniques in Cinnamoylbenzene Research

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complete structure of organic molecules like cinnamoylbenzene. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the connectivity and environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy is routinely used to identify and characterize the hydrogen atoms in this compound. The chemical shifts, splitting patterns, and integration of signals in a ¹H NMR spectrum provide valuable information about the different proton environments.

Characteristic signals for chalcones are observed for the vinylic protons (Hα and Hβ) of the α,β-unsaturated ketone system. Hα protons typically appear at higher fields than Hβ protons, possibly due to the polarization of the C=C double bond by the carbonyl group fabad.org.tr. These vinylic protons often appear as doublets. The coupling constant (J value) between Hα and Hβ is particularly informative regarding the geometry of the double bond. A coupling constant of approximately 8 Hz suggests a cis configuration, while a larger coupling constant of 15-16.1 Hz is characteristic of a trans configuration fabad.org.tr. The trans configuration is generally the thermodynamically more favorable isomer for chalcones fabad.org.tr.

Aromatic protons in this compound derivatives typically resonate in the region of 6.9–8.1 ppm fabad.org.tr. For 2'-hydroxy chalcones, a hydroxyl proton can be observed at 10.41-13.23 ppm, attributed to an intramolecular hydrogen bond with the carbonyl group fabad.org.tr.

Specific ¹H NMR data for chalcone (B49325) can include doublets for the alkene hydrogens at around 7.78 and 7.95 ppm with a large coupling constant (15.6 Hz) confirming the trans configuration rsc.org. Another study reported vinylic protons as doublets at Hα = 7.15–8.23 ppm and Hβ = 7.45–8.07 ppm fabad.org.tr.

Table 1: Representative ¹H NMR Chemical Shifts and Coupling Constants for Chalcone

| Proton Type | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Configuration Implied | Source |

| Vinylic Hα | 7.15–8.23 | 15-16.1 | trans | fabad.org.tr |

| Vinylic Hβ | 7.45–8.07 | 15-16.1 | trans | fabad.org.tr |

| Vinylic Hα | 7.42 | 15.5 | trans | researchgate.net |

| Vinylic Hβ | 7.78 | 15.5 | trans | researchgate.net |

| Vinylic Hα | 7.39 | 15.6 | trans | nih.gov |

| Vinylic Hβ | 7.72 | 15.6 | trans | nih.gov |

| Vinylic Hα | 7.47 | 15.6 | trans | biointerfaceresearch.com |

| Vinylic Hβ | 7.76 | 15.6 | trans | biointerfaceresearch.com |

| Aromatic Protons | 6.9–8.1 | - | - | fabad.org.tr |

| 2'-OH Proton | 10.41-13.23 | - | Intramolecular H-bond | fabad.org.tr |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. The chemical shifts of carbon atoms are particularly sensitive to their electronic environment and hybridization.

Characteristic signals in the ¹³C NMR spectrum of chalcones include the carbonyl carbon, which typically appears in the range of δ 186.6 to 196.8 ppm fabad.org.tr. The α- and β-carbon atoms of the enone system show characteristic signals between δ 116.1-128.1 ppm and δ 136.9-145.4 ppm, respectively fabad.org.tr.

Studies on substituted chalcones have reported carbonyl carbon signals around 187.5 ppm biointerfaceresearch.com. The carbon signals for the trans C=C double bond have been observed at 125.3 and 148.4 ppm nih.gov.

Table 2: Representative ¹³C NMR Chemical Shifts for Chalcone

| Carbon Type | Chemical Shift (δ, ppm) | Source |

| Carbonyl Carbon | 186.6–196.8 | fabad.org.tr |

| α-Carbon | 116.1–128.1 | fabad.org.tr |

| β-Carbon | 136.9–145.4 | fabad.org.tr |

| Carbonyl Carbon | ~187.5 | biointerfaceresearch.com |

| trans C=C Carbon | 125.3, 148.4 | nih.gov |

Two-Dimensional NMR Techniques (e.g., NOESY, COSY, HMQC, HSQC)

Two-dimensional (2D) NMR techniques are invaluable for establishing correlations between different nuclei and confirming structural assignments in this compound research. These techniques provide through-bond or through-space connectivity information.

COSY (COrrelated SpectroscopY) experiments reveal correlations between protons that are coupled to each other through typically two or three bonds princeton.edu. This helps in tracing proton connectivities within the molecule.

NOESY (Nuclear Overhauser Effect SpectroscopY) experiments show correlations between protons that are spatially close to each other, regardless of the number of bonds separating them princeton.edu. This technique is useful for determining relative stereochemistry and conformation.

HSQC (Heteronuclear Single Quantum Coherence) experiments correlate protons with the carbons to which they are directly attached (one-bond correlation) princeton.edu. This helps in assigning proton signals to specific carbon atoms.

These 2D NMR techniques, such as COSY, HSQC, HMBC, and NOESY, have been employed in the structural characterization of chalcone derivatives to establish through-bond and through-space correlations, aiding in the complete assignment of NMR signals and confirmation of the molecular structure researchgate.netias.ac.inscience.gov.

Vibrational Spectroscopy for Molecular Fingerprinting

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is widely used to identify the characteristic functional groups present in this compound. The absorption bands in the IR spectrum correspond to specific molecular vibrations, such as stretching and bending modes.

Key characteristic peaks in the IR spectrum of chalcone include the carbonyl (C=O) stretching vibration, which typically appears in the range of 1650-1685 cm⁻¹ fabad.org.trbrainly.com. This peak is a prominent feature of the α,β-unsaturated ketone moiety. The position of the carbonyl peak can be influenced by conjugation and substituents.

Aromatic C=C stretching vibrations are observed in the range of 1610-1570 cm⁻¹ fabad.org.tr. Alkenyl C=C stretching vibrations are also characteristic and can appear around 1500 cm⁻¹ researchgate.net or in the range of 1445 to 1497 cm⁻¹ for aliphatic C=C stretching vibrations orientjchem.org.

C-H stretching vibrations in aromatic rings are typically seen in the 3120-3080 cm⁻¹ and 3060-3040 cm⁻¹ ranges fabad.org.tr. The C-H stretching band of the =C-H group is observed at 3030-3010 cm⁻¹ fabad.org.tr. Out-of-plane C-H bending vibrations in aromatic rings can appear around 700-750 cm⁻¹ brainly.com.

IR studies have also indicated the presence of different conformers (s-cis and s-trans) of chalcone in solution, which can result in two peaks for the C=O stretching mode in the range of 1600–1700 cm⁻¹ fabad.org.tr.

Table 3: Characteristic IR Absorption Bands for Chalcone

| Functional Group/Vibration | Wavenumber (cm⁻¹) | Source |

| C=O Stretching | 1650–1685 | fabad.org.trbrainly.com |

| Aromatic C=C Stretching | 1610–1570 | fabad.org.tr |

| Alkenyl C=C Stretching | ~1500 | researchgate.net |

| Aromatic C-H Stretching | 3120–3080, 3060–3040 | fabad.org.tr |

| =C-H Stretching | 3030–3010 | fabad.org.tr |

| Out-of-plane C-H Bending | 700–750 | brainly.com |

Raman Spectroscopy Investigations

Raman spectroscopy is another vibrational technique used to study the molecular structure of this compound. While both IR and Raman spectroscopy probe molecular vibrations, they are based on different principles and provide complementary information. Raman scattering is particularly sensitive to symmetric vibrations and nonpolar bonds.

Studies have utilized FT-Raman spectroscopy for the characterization of chalcones researchgate.netmdpi.comembrapa.br. Raman spectra can provide detailed information about the vibrational modes of the chalcone structure, including the carbon skeleton and functional groups. The analysis of Raman spectra, often in conjunction with theoretical calculations like Density Functional Theory (DFT), allows for the assignment of specific bands to particular vibrational modes researchgate.netmdpi.com. Experimental Raman spectra of chalcones have been recorded in various ranges, such as 100-1800 cm⁻¹ embrapa.br and 40-4000 cm⁻¹ researchgate.net.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful tool for investigating the electronic transitions within a molecule. It is especially useful for compounds containing chromophores and conjugated systems, which absorb light in the UV and visible regions of the electromagnetic spectrum. The absorption of energy promotes electrons from lower-energy molecular orbitals to higher-energy ones, providing information about the extent of conjugation and the types of electronic transitions occurring. , libretexts.org, updatepublishing.com

Ultraviolet-Visible (UV-Vis) Spectroscopy Measurements

UV-Vis spectroscopy involves measuring the absorbance or transmittance of a sample as a function of wavelength. nerc.ac.uk, updatepublishing.com, cuny.edu Molecules containing π electrons and non-bonding (n) electrons can absorb UV or visible light, undergoing π→π* and n→π* transitions. The position and intensity of the absorption bands are influenced by the molecular structure, particularly the presence and extent of conjugated systems. libretexts.org

Cinnamoyl structures, which contain a conjugated system involving a carbonyl group and a carbon-carbon double bond adjacent to an aromatic ring, are known to exhibit characteristic absorption bands in the UV-Vis region due to electronic π-π* transitions. researchgate.net These transitions typically occur in the range of 320-385 nm for cinnamoyl moieties. researchgate.net Increased conjugation generally leads to a shift of the absorption maximum to longer wavelengths (bathochromic shift) and an increase in absorption intensity (hyperchromic effect). libretexts.org

While specific detailed UV-Vis spectral data for this compound (1,3-diphenylprop-2-en-1-one) were noted as available in databases like SpectraBase via PubChem, the direct spectral data or specific λmax values were not retrieved in the search snippets. nih.gov, nih.gov However, the presence of the cinnamoyl functional group indicates that this compound would be expected to show significant absorption in the UV region due to its extended π system.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structural fragments of a compound. neu.edu.tr, msu.edu, frontlinegenomics.com, expasy.org In electron ionization (EI) mass spectrometry, a beam of high-energy electrons bombards the sample molecules, causing ionization and often fragmentation. neu.edu.tr, msu.edu The resulting ions are then separated based on their m/z ratio and detected, producing a mass spectrum that plots relative ion abundance against m/z. neu.edu.tr, msu.edu

The mass spectrum of this compound (C₁₅H₁₂O) provides key information for its identification and structural confirmation. The molecular weight of this compound is approximately 208.25 g/mol . nih.gov In the mass spectrum obtained via EI-B ionization at 70 eV, the molecular ion peak (M⁺) is expected at m/z corresponding to the molecular weight.

Detailed mass spectrometry data for this compound (PubChem CID 7189) includes a list of the top fragment ions and their relative intensities. nih.gov This fragmentation pattern is characteristic of the compound and can be used for identification by comparison with spectral databases. The base peak is the ion with the highest relative abundance, set to 100%. neu.edu.tr, msu.edu

The top peaks observed in the EI mass spectrum of this compound are listed below:

| m/z | Relative Intensity (Raw Count) | Potential Fragment Ion |

| 207 | 999 | [M-H]⁺ or fragment |

| 208 | 914 | [M]⁺ |

| 77 | 662 | [C₆H₅]⁺ (Phenyl) |

| 131 | 435 | [C₉H₇O]⁺ or fragment |

| 103 | 364 | [C₇H₅]⁺ or fragment |

Based on the molecular weight, the peak at m/z 208 with a relative intensity of 914 is likely the molecular ion peak (M⁺). nih.gov The peak at m/z 207 with the highest intensity (999) is the base peak, possibly corresponding to the loss of a hydrogen radical from the molecular ion ([M-H]⁺) or another stable fragment. nih.gov Characteristic fragmentation of this compound involves cleavage of bonds within the molecule, leading to fragment ions such as the phenyl cation ([C₆H₅]⁺) at m/z 77, which is a common fragment observed in compounds containing a phenyl ring. nih.gov Other fragments like those at m/z 131 and 103 provide further structural information based on the specific bond cleavages that occur under electron ionization. nih.gov

Computational Chemistry and Theoretical Modeling of Cinnamoylbenzene

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking simulations are widely used to predict the preferred orientation (pose) of a ligand when bound to a receptor and to estimate the strength of the interaction. This approach mimics the lock-and-key model of drug action and is a fundamental tool in structure-based drug design and virtual screening. mdpi.comrsc.orgfrontiersin.org

Studies involving cinnamoylbenzene have utilized molecular docking to investigate its potential interactions with biological targets, such as Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II, in the context of its evaluation as an anticancer agent. researchgate.netpandawainstitute.comresearchgate.netpandawainstitute.com

Characterization of Binding Affinities and Modes

Molecular docking simulations provide quantitative data on binding affinities, often expressed as binding energy or binding constant, and describe the specific modes of interaction between the ligand and the receptor binding site. mdpi.comresearchgate.net

In studies evaluating this compound against breast cancer cell lines, molecular docking was performed to assess its binding to EGFR and Topoisomerase II. This compound demonstrated binding to both targets, with varying affinities. For instance, docking studies with EGFR showed a binding energy of -24.89 kJ/mol and a binding constant of 4.34×10-5 mol/L. researchgate.net When evaluated against Topoisomerase II, this compound was found to be more active against T47D cells, which was attributed to Topoisomerase II inhibition based on docking studies. pandawainstitute.comresearchgate.netpandawainstitute.com

The binding affinities and modes are influenced by the specific interactions formed within the binding pocket. sciforschenonline.org

Here is a summary of binding data for this compound from a study:

| Target Protein | Binding Energy (kJ/mol) | Binding Constant (mol/L) | RMSD (Å) |

| EGFR | -24.89 | 4.34×10-5 | 1.79 |

| Topoisomerase II | -25.52 | 3.39×10-5 | 0.43 |

Analysis of Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding, Van der Waals Forces)

Analysis of the intermolecular interactions formed between this compound and the amino acid residues or nucleic acid bases within the receptor binding site is crucial for understanding the basis of binding affinity and specificity. These interactions include hydrogen bonds, carbon-hydrogen bonds, π-π stacking, π-sigma, and π-alkyl interactions, as well as Van der Waals forces. researchgate.netpandawainstitute.comresearchgate.netpandawainstitute.com

In the context of EGFR, this compound was observed to interact with specific amino acid residues. These interactions included a hydrogen bond with Met769, a carbon-hydrogen bond with Leu768, a π-σ interaction with Leu694, and π-alkyl interactions with Ala719, Cys751, and Leu820. researchgate.net

When interacting with Topoisomerase II, molecular docking studies indicated that this compound's activity was due to π-π stacked interactions with Adenine12 and Guanine13 nitrogen bases. pandawainstitute.comresearchgate.netpandawainstitute.com

These detailed interaction profiles provide valuable information for structure-activity relationship analysis and the design of novel compounds with improved binding characteristics.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to simulate the physical movements of atoms and molecules over time. researchgate.net Unlike static docking, MD provides insights into the dynamic behavior of a molecular system, allowing for the study of conformational changes, flexibility, and the stability of ligand-protein complexes in a more realistic environment, including the presence of water and ions. researchgate.net

MD simulations can be used to analyze the conformational landscape of a molecule and explore the dynamics of its interactions with a target protein. brunel.ac.ukucr.edu

Ligand-Protein Complex Dynamics

MD simulations are essential for understanding the stability of the ligand-protein complex over time. By simulating the system's behavior under physiological conditions, researchers can assess the persistence of the interactions identified through docking and observe any conformational rearrangements that occur upon binding. researchgate.net Analysis of MD trajectories can involve calculating parameters such as Root Mean Square Deviation (RMSD) to measure the deviation of atomic positions over the simulation, providing an indication of the system's stability. volkamerlab.orgresearchgate.net

While the search results mention molecular dynamics investigations in the context of related compounds and general computational studies scilit.comugm.ac.idresearchgate.net, specific detailed findings from MD simulations focusing solely on this compound bound to a target protein were not prominently available in the provided snippets. However, the principle remains that MD simulations would provide a dynamic view of the interactions and stability of this compound-receptor complexes.

Conformational Landscape Exploration

Molecular dynamics simulations can also be used to explore the various possible conformations a molecule can adopt. brunel.ac.uk This is particularly important for flexible molecules, as their biological activity can be dependent on their shape and the different conformers that are energetically accessible. ucr.edu Analyzing the conformational landscape helps in understanding the molecule's flexibility and how it might adapt to fit into a binding site or undergo transitions relevant to its function.

Although specific MD data on the conformational landscape exploration of this compound was not detailed in the search results, this technique is a standard approach in computational chemistry to characterize the dynamic behavior and accessible shapes of molecules.

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods that use the principles of quantum mechanics to study the electronic structure and properties of molecules. These calculations can provide highly accurate information about molecular geometries, energies, charge distributions, and reactivity. arxiv.orgarxiv.org

Quantum chemistry can be applied to determine various properties of this compound, such as its optimized molecular structure, vibrational frequencies, and electronic properties like molecular orbitals and electrostatic potential. This information can be valuable for understanding the molecule's behavior and its potential to interact with other molecules or biological targets.

While quantum chemical calculations are a fundamental aspect of computational chemistry and are mentioned in the context of analyzing molecular structures and properties researchgate.net, specific detailed quantum chemical studies focused exclusively on this compound were not extensively described in the provided search results. These calculations, however, would contribute to a more complete theoretical understanding of this compound's intrinsic properties.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. Studies employing DFT on chalcone (B49325) derivatives, including the core this compound structure, have explored various aspects of their electronic properties. These studies often utilize specific functionals like B3LYP and basis sets such as 6-311G(d,p) or 6-311++G(d,p) to optimize molecular geometries and calculate electronic parameters. researchgate.netsci-hub.seresearcher.lifenih.govresearchgate.net

DFT calculations can determine key electronic structure parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the HOMO-LUMO energy gap (ΔEgap). researchgate.netsci-hub.seresearcher.lifenih.govum.edu.my The HOMO and LUMO are collectively known as Frontier Molecular Orbitals (FMOs), and their energies are often used to predict a molecule's chemical reactivity. researchgate.netsci-hub.se For instance, the electron occupancy in HOMO and LUMO can indicate potential sites for chemical reactions. sci-hub.se Studies have shown that the HOMO in certain chalcone molecules is primarily concentrated on specific parts of the skeleton, attributed to higher electron density in those regions. sci-hub.se The HOMO-LUMO energy gap is related to electronic transitions and can provide insights into the molecule's stability and reactivity. researchgate.netnih.gov DFT studies have also been used to analyze molecular geometries, including bond lengths and bond angles, showing good correlation with experimental data. sci-hub.seresearchgate.netresearchgate.net

Furthermore, DFT is employed to predict other electronic properties such as dipole moment and polarizability, which can be influenced by structural modifications like the position of substituents on the aromatic rings. researcher.life

Prediction of Spectroscopic Parameters

Theoretical calculations, particularly using DFT, are valuable tools for predicting the spectroscopic parameters of this compound and its derivatives. These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecular vibrations and electronic transitions.

DFT methods, often with the B3LYP functional and appropriate basis sets, have been reported to predict UV-Vis and vibrational spectroscopic properties that show good agreement with experimental data. sci-hub.se This includes the prediction of absorption bands in UV-Vis spectra, which helps in understanding the electronic and chemical properties of the molecules. sci-hub.seiucr.orgpreprints.org Time-Dependent DFT (TD-DFT) is specifically used for studying electronic transitions and predicting UV-Vis spectra. researchgate.netresearcher.life

Theoretical calculations can also predict vibrational spectra, such as FT-IR and Raman. researchgate.netsci-hub.seresearchgate.netpreprints.org Comparisons between theoretical and experimental FTIR spectra have shown good correlation for characteristic stretching bands like carbonyl (C=O) and carbon-carbon double bond (C=C) stretches. preprints.orgroyalsocietypublishing.org Additionally, theoretical studies can provide insights into the potential energy distribution of vibrational modes. researchgate.net NMR spectroscopic parameters can also be computed using DFT. researchgate.netroyalsocietypublishing.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational approaches used to establish relationships between the chemical structure of compounds and their biological activity. These methods are widely applied to chalcones and their derivatives to identify key structural features responsible for observed activities and to predict the activity of new, untested compounds. mdpi.comconicet.gov.arbiointerfaceresearch.comresearchgate.netugm.ac.id

SAR analysis involves correlating specific structural moieties or modifications with changes in biological activity. For chalcone-based structures, SAR studies have provided insights into the molecular determinants of various activities, such as enzyme inhibition. acs.org These studies can suggest that certain conformations or substitution patterns are favored for interaction with biological targets. acs.org

QSAR modeling goes a step further by developing mathematical models that describe the quantitative relationship between molecular descriptors (physicochemical, electronic, geometric, topological, etc.) and biological activity. mdpi.comconicet.gov.arbiointerfaceresearch.combohrium.com Various statistical methods, including multiple linear regression (MLR) and machine learning techniques, are used to build QSAR models. mdpi.combiointerfaceresearch.com These models can incorporate a range of descriptors to predict biological effectiveness. conicet.gov.arbohrium.com For example, QSAR studies on chalcone derivatives have explored descriptors related to molecular size, electronic properties (like LUMO energies), and structural features to predict activities such as anti-inflammatory effects or cytotoxicity. conicet.gov.arbohrium.com Validated QSAR models can be used in virtual screening to prioritize compounds with potential activity for synthesis and experimental evaluation. mdpi.combiointerfaceresearch.com

Predictive Pharmacokinetic and Pharmacodynamic Modeling

Predictive pharmacokinetic (PK) and pharmacodynamic (PD) modeling, often performed in silico, are crucial steps in the drug discovery process. While pharmacodynamic modeling relates to the effect of a drug on the body, pharmacokinetic modeling focuses on how the body affects the drug, encompassing absorption, distribution, metabolism, and excretion (ADME).

In silico ADME prediction tools are used to estimate the pharmacokinetic profile of compounds like this compound and its derivatives. researchgate.netscholarsresearchlibrary.comuece.bracs.orgnih.govdergipark.org.trpandawainstitute.comresearchgate.net These predictions help in assessing the likelihood of a compound reaching its target site and being effectively processed by the body. ADME prediction is considered an essential tool in the screening process for potential drug candidates. uece.br

Specific ADME parameters that can be predicted include:

Absorption: This relates to how well a compound is absorbed into the bloodstream, often assessed through parameters like predicted aqueous solubility and cell permeability (e.g., Caco-2 cell permeability). scholarsresearchlibrary.com

Distribution: This describes how a compound is distributed throughout the body. Predictions can include parameters like the blood-brain barrier (BBB) permeability and volume of distribution. scholarsresearchlibrary.comresearchgate.net The ability to cross the BBB is particularly important for compounds targeting the central nervous system. researchgate.net Models based on physicochemical descriptors like logP and topological polar surface area (TPSA) are used for predicting BBB penetration. researchgate.net

Metabolism: This involves how the compound is metabolized or broken down in the body. In silico tools can predict potential metabolic pathways and sites of metabolism. scholarsresearchlibrary.com

Excretion: This refers to how the compound and its metabolites are eliminated from the body.

Mechanistic Investigations of Cinnamoylbenzene in Biological Systems

Enzyme Inhibition Studies and Molecular Mechanisms

Studies have explored the inhibitory potential of cinnamoylbenzene against several key enzymes involved in various biological processes, including DNA replication, cell growth signaling, and viral replication.

Inhibition of DNA Topoisomerase II

This compound has demonstrated inhibitory activity against DNA Topoisomerase II. researchgate.netpandawainstitute.comresearchgate.net DNA Topoisomerase II is a crucial enzyme involved in regulating DNA topology during processes such as replication, transcription, and chromosome segregation. ufl.edumdpi.com It functions by creating transient double-strand breaks in DNA, allowing one DNA duplex to pass through another, and then re-ligating the breaks. ufl.edu Inhibitors of Topoisomerase II can stabilize the transient enzyme-DNA complex, preventing re-ligation and leading to DNA strand breaks, which can be cytotoxic, particularly to rapidly dividing cells like cancer cells. mdpi.comwikipedia.org

Molecular docking studies have provided insights into the interaction between this compound and Topoisomerase II. These studies suggest that this compound is more active against certain cancer cell lines, such as T47D, which is attributed to its inhibition of Topoisomerase II. researchgate.netpandawainstitute.comresearchgate.net The interaction involves π-π stacked interactions with nitrogen bases, specifically Adenine12 and Guanine13, within the enzyme's active site. researchgate.netpandawainstitute.comresearchgate.net Computational data indicate that this compound produces a stronger binding energy and lower binding constant with Topoisomerase II compared to other compounds like xanthone (B1684191), due to more extensive interactions with amino acids and nitrogen bases in the active site. pandawainstitute.com This stronger interaction is correlated with higher anticancer activity against T47D cells, where Topoisomerase II is overexpressed. pandawainstitute.com

Inhibition of Epidermal Growth Factor Receptor (EGFR)

While some studies highlight the activity of related compounds against EGFR, research specifically on this compound indicates a comparatively weaker activity against certain cancer cell lines, such as MCF-7, which is associated with EGFR inhibition. researchgate.netpandawainstitute.comresearchgate.net EGFR is a transmembrane tyrosine kinase receptor that plays a central role in regulating cell division, growth, and survival. pharmgkb.orgnih.gov Upon ligand binding, EGFR forms dimers, activating its intracellular tyrosine kinase domain, leading to autophosphorylation and the activation of downstream signaling pathways like RAS-RAF-MAPK and PI3K/AKT, which promote cell proliferation and survival. pharmgkb.org Inhibitors targeting EGFR, particularly tyrosine kinase inhibitors (TKIs), often compete with ATP for binding to the kinase domain, thereby inhibiting autophosphorylation and downstream signaling. pharmgkb.orgnih.govnih.gov

Molecular docking studies comparing this compound and xanthone showed that xanthone was more active against MCF-7 cells, with its activity linked to EGFR inhibition through van der Waals interactions and a hydrogen bond with Glutamic acid767 and Methionine769 residues. researchgate.netpandawainstitute.comresearchgate.net This suggests that while this compound may have some interaction with EGFR, it might not be the primary mechanism of action in all cell lines compared to other targets. However, substituted this compound derivatives have been reported as effective anticancer agents against T47D cells by inhibiting EGFR function. pandawainstitute.com

Structure-Mechanism Relationships of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a compound's chemical structure influence its biological activity and mechanism. mdpi.comresearchgate.netwm.eduscribd.com For this compound, which is also known as chalcone (B49325), SAR studies have been conducted on its analogues to elucidate the structural features critical for various biological activities, including anticancer and antimicrobial effects. pandawainstitute.commdpi.comresearchgate.net

Studies on this compound derivatives have shown that the functional groups attached to the aromatic rings play a significant role in their anticancer activity. researchgate.netpandawainstitute.com For instance, specific substituted this compound compounds have exhibited varying levels of activity against cancer cell lines like MCF-7 and T47D, with some demonstrating potent inhibition linked to targets like EGFR. pandawainstitute.com The presence and position of substituents can influence interactions with enzyme active sites, affecting binding affinity and inhibitory potency. mdpi.com

Quantitative structure-activity relationship (QSAR) analyses, which use mathematical models to correlate structural parameters with biological activity, have also been applied to cinnamic acid derivatives. mdpi.comscribd.com These studies can reveal the importance of properties like lipophilicity, electronic distribution, and molecular geometry for biological activity and membrane permeability. mdpi.comscribd.com While these studies provide insights into the broader class of cinnamic derivatives, specific detailed QSAR models focused solely on a range of this compound analogues and their precise mechanisms across multiple targets (Topoisomerase II, EGFR, etc.) are not extensively detailed in the provided snippets, which primarily highlight the role of substituents in anticancer activity and specific interactions with Topoisomerase II and EGFR for this compound itself and some substituted forms. researchgate.netpandawainstitute.commdpi.com

Cellular and Molecular Pathway Modulation

Beyond direct enzyme inhibition, this compound and its derivatives can modulate various cellular and molecular pathways, contributing to their observed biological effects. As a compound with reported anticancer activity, this compound's effects on cellular pathways are of interest. researchgate.netpandawainstitute.com

The inhibition of key enzymes like DNA Topoisomerase II and potentially EGFR by this compound or its analogues directly impacts pathways regulated by these proteins. Inhibition of Topoisomerase II can lead to DNA damage, cell cycle arrest (particularly in S and G2 phases), and induction of apoptosis in cancer cells. ufl.edumdpi.comwikipedia.org Modulation of EGFR signaling pathways, such as the RAS-RAF-MAPK and PI3K/AKT pathways, can affect cell proliferation, survival, and apoptosis. pharmgkb.orgnih.govamegroups.org

While the provided information confirms the interaction with these targets and their downstream implications, detailed studies specifically mapping the comprehensive cellular and molecular pathway modulation by this compound across a wide range of pathways (beyond those directly linked to Topoisomerase II and EGFR inhibition in cancer cells) are not extensively described. The literature indicates that compounds with a cinnamoyl nucleus can have diverse biological actions, suggesting broader pathway modulation, but specific data for this compound itself in relation to a wide array of cellular pathways is not provided. researchgate.net

Here is a summary of some key findings regarding this compound's interactions with specific targets:

| Target | Mechanism of Interaction | Relevant Biological Effect (Observed in Studies) | Cell Line/System Studied | Citation |

| DNA Topoisomerase II | π-π stacked interactions with Adenine12 and Guanine13 bases | Anticancer activity | T47D cancer cells | researchgate.netpandawainstitute.comresearchgate.net |

| EGFR | Van der Waals and hydrogen bond interactions (for xanthone, comparison implies potential for similar interactions with analogues) | Anticancer activity (less potent than Topo II inhibition for this compound in T47D) | MCF-7 cancer cells | researchgate.netpandawainstitute.comresearchgate.net |

Note: The data for EGFR inhibition mechanism is primarily derived from comparisons with xanthone in the provided sources, highlighting a potential mechanism for chalcones but not definitively proven as the primary mechanism for this compound itself in all contexts.

Further research is needed to fully elucidate the complex interplay of this compound with various cellular and molecular pathways and to comprehensively map its effects beyond the enzyme targets discussed.

Advanced Research Avenues and Future Perspectives for Cinnamoylbenzene

Cinnamoylbenzene as a Privileged Structure in Chemical Biology

The concept of a "privileged structure" in chemical biology refers to a molecular scaffold that is capable of binding to multiple unrelated biological targets with high affinity or providing ligands for different receptors. These structures are valuable starting points for the design and synthesis of diverse libraries of compounds with potential biological activities mdpi.commdpi.comnih.govresearchgate.net. While historically, scaffolds like benzodiazepines have been highlighted as privileged structures nih.govresearchgate.net, the this compound core is increasingly recognized for its potential in this domain due to the diverse biological activities observed in this compound derivatives.

Research has indicated that this compound and its derivatives exhibit various biological effects, particularly in the context of anticancer activity researchgate.netresearchgate.netresearchgate.netresearchgate.netugm.ac.idpandawainstitute.comorcid.orgresearchgate.net. Studies have evaluated this compound compounds for their efficacy against different cancer cell lines, such as T47D and MCF-7 breast cancer cells researchgate.netresearchgate.netresearchgate.netresearchgate.netugm.ac.idpandawainstitute.comorcid.org. For instance, this compound has demonstrated anticancer activity against T47D cells with an IC50 value of 136.7 µg/mL, and against MCF-7 cells with an IC50 value of 235.8 µg/mL researchgate.netresearchgate.netresearchgate.netresearchgate.netorcid.org. Molecular docking studies suggest that the anticancer activity against T47D cells may be related to the inhibition of Topoisomerase II through π-π stacked interactions researchgate.netresearchgate.netresearchgate.net. The observed activity across different cell lines and the potential for interaction with specific biological targets underscore the utility of the this compound scaffold in chemical biology research.

Rational Design and Synthesis of Next-Generation this compound Analogues

The rational design and synthesis of this compound analogues are crucial for exploring their full therapeutic and functional potential. This process involves modifying the basic this compound structure to enhance desired properties, such as increased potency, improved selectivity, altered pharmacokinetic profiles, or novel functionalities. Structure-activity relationship (SAR) studies play a vital role in this endeavor, providing insights into how structural modifications influence biological activity or material properties plos.orgnih.govnih.govmdpi.comnih.gov.

Researchers employ various strategies for the synthesis of this compound derivatives. These can involve modifications to the benzene (B151609) rings, the olefinic double bond, or the carbonyl group. The introduction of different functional groups, such as halogens, hydroxyls, or alkyl chains, at specific positions on the aromatic rings can significantly impact the compound's activity and interactions with biological targets or material matrices plos.orgnih.govmdpi.comnih.govacs.org. For example, studies on cinnamic acid esters and their derivatives have shown that both the substitution patterns on the benzene ring and the nature of the alkyl group in the alcohol moiety significantly influence antifungal activity plos.org.

Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are increasingly integrated into the rational design process researchgate.netresearchgate.netresearchgate.netpandawainstitute.comorcid.orgresearchgate.netmdpi.comkemdikbud.go.idgoogle.comugm.ac.idgoogle.com.brresearchgate.net. These in silico methods can predict the potential binding modes of designed analogues to target molecules and correlate structural features with observed activities, guiding the synthesis of more promising candidates researchgate.netresearchgate.netresearchgate.netpandawainstitute.comorcid.orgresearchgate.netmdpi.comkemdikbud.go.idgoogle.comugm.ac.idgoogle.com.brresearchgate.net. This iterative process of design, synthesis, and evaluation allows for the systematic optimization of this compound-based compounds for specific applications.

Exploration of this compound in Materials Science

The unique structural and electronic properties of this compound, particularly its conjugated system, make it an interesting candidate for exploration in materials science. The ability of the molecule to absorb and potentially emit light, undergo photochemical transformations, and interact with other materials opens avenues for its application in various advanced materials.

Optoelectronic Applications

This compound derivatives hold potential in the field of optoelectronics, which involves materials that interact with light and electricity. The conjugated π-system within the this compound scaffold allows for electron delocalization, which is fundamental for the properties required in organic electronic devices such as organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors ugm.ac.idugm.ac.idprinceton.edu. Research involving density functional theory (DFT) and time-dependent density functional theory (TD-DFT) has been utilized to design and study the optoelectronic and charge transfer properties of organic frameworks, including those with D-π-A-A architectures that can incorporate conjugated systems akin to this compound derivatives ugm.ac.idugm.ac.id. These studies aim to understand and tune the electronic transitions and charge separation efficiencies crucial for the performance of optoelectronic materials.

Photocatalytic Research

Photocatalysis, the acceleration of a chemical reaction by light in the presence of a catalyst, is another area where the photochemically active nature of this compound could be explored. While direct research on this compound as a photocatalyst is not extensively reported in the provided results, the broader field of photocatalytic research in materials science involves the development of materials for applications such as environmental remediation and organic synthesis researchgate.netugm.ac.idugm.ac.id. Materials like TiO2, often modified to enhance their visible light activity, are common in photocatalysis ugm.ac.idugm.ac.id. The incorporation of organic chromophores, potentially including this compound derivatives, into composite materials could be a strategy to extend light absorption into the visible spectrum and enhance photocatalytic efficiency.

Nanosensor Development

The development of nanosensors for detecting various chemical and biological species is a rapidly advancing field within materials science nih.govkemdikbud.go.idgoogle.comgoogle.com.brsandia.gov. Nanosensors often rely on materials that exhibit changes in their electrical, optical, or mechanical properties upon interaction with an analyte. The functional groups and conjugated system of this compound could potentially be utilized in the design of sensing layers or recognition elements in nanosensors. For instance, modifications to the this compound structure could enable selective binding to target molecules, leading to a measurable change in a property. Research on nanosensors includes studies on doped nanocages for detecting volatile amines, highlighting the use of computational methods in designing sensor materials kemdikbud.go.idgoogle.comgoogle.com.br.

Integration of Synthetic Biology and Chemoenzymatic Approaches

The integration of synthetic biology and chemoenzymatic approaches offers powerful new avenues for the synthesis and diversification of this compound and its analogues. Synthetic biology focuses on engineering biological systems for novel applications, including the production of chemicals researchgate.netresearchgate.net. Chemoenzymatic synthesis combines the specificity and efficiency of enzymes with the versatility of chemical reactions nih.govnih.gov.

Enzymes, such as polyketide synthases and ligases, are capable of catalyzing the formation of complex natural products and their derivatives nih.govnih.gov. By employing engineered enzymes or pathways from synthetic biology, it may be possible to produce this compound core structures or introduce specific modifications with high precision and potentially in a more environmentally friendly manner compared to traditional chemical synthesis routes. Studies have shown the utility of enzymes like stilbene (B7821643) synthase and benzoate (B1203000) CoA ligase in producing diverse polyketide products and CoA starters, respectively nih.gov. Chemoenzymatic approaches have also been successfully applied to synthesize intermediates of complex molecules like siderophores nih.gov. Applying these methodologies to this compound could lead to the discovery of novel analogues with unique properties and facilitate their scalable production for various research and application purposes.

Chalcone (B49325) Synthase Enzyme Pathways

The biosynthesis of this compound (trans-chalcone) in higher plants is primarily catalyzed by the enzyme chalcone synthase (CHS) scielo.brresearchgate.netmdpi.comrsc.org. CHS is a key enzyme in the phenylpropanoid and flavonoid biosynthetic pathways scielo.brrsc.org. The process begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps in the phenylpropanoid pathway to yield p-coumaroyl-CoA scielo.brmdpi.com. Chalcone synthase then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA scielo.brrsc.org. This reaction results in the formation of the C15 chalcone backbone, where the aromatic B-ring and the three-carbon bridge originate from p-coumaroyl-CoA, and the aromatic A-ring is formed from the head-to-tail condensation of the three malonyl-CoA units scielo.br.

Chalcone synthase is recognized as the major enzyme responsible for chalcone formation and possesses two active sites essential for its function mdpi.com. Following the synthesis of chalcone, it can undergo further enzymatic modifications. In most cases in higher plants (excluding legumes), chalcone is isomerized by chalcone isomerase (CHI) to form naringenin, a flavanone (B1672756) that is a precursor to a vast array of other flavonoids such as flavones, isoflavones, flavonols, condensed tannins, and anthocyanins scielo.br. Chalcone can also be channeled into pathways leading to the formation of aurones, catalyzed by aureusidin (B138838) synthase, or be modified by glycosylation to form yellow flower pigments scielo.br.

The central role of CHS in initiating flavonoid biosynthesis highlights its significance in plant metabolism and the production of diverse plant secondary metabolites with various ecological and biological functions scielo.brmdpi.comrsc.org.

A simplified overview of the core reaction catalyzed by Chalcone Synthase in this compound biosynthesis is presented below:

| Substrate 1 | Substrate 2 | Enzyme | Product |

| p-Coumaroyl-CoA | Malonyl-CoA (3 molecules) | Chalcone Synthase (CHS) | This compound (trans-Chalcone) |

Biosynthetic Engineering for this compound Production

Beyond its natural production in plants, this compound can also be synthesized chemically, for instance, through condensation reactions like the Claisen-Schmidt reaction researchgate.netnih.gov. However, with advancements in biotechnology, biosynthetic engineering approaches are increasingly being explored for the sustainable production of valuable natural compounds, including flavonoids and their precursors like this compound biotechrep.ir.

Biosynthetic engineering involves manipulating biological systems, often microorganisms, to enhance the production of specific metabolites. For flavonoids, which are downstream products of chalcones, various synthetic biology strategies have been employed in microbial systems biotechrep.ir. These strategies are directly applicable to this compound production, as it is the foundational unit. Approaches include pathway engineering, which involves modifying or introducing genes encoding enzymes of the biosynthetic pathway into a host organism biotechrep.ir. Gene dosage tuning, adjusting the copy number or expression levels of key genes, and metabolic flux analysis, studying and redirecting the flow of metabolites through the pathway, are also crucial techniques biotechrep.ir.

Techniques such as chassis optimization, selecting or engineering the host organism for improved production efficiency, optimizing gene expression levels through the use of strong promoters and regulatory elements, and the modification or deletion of non-essential genes that might divert metabolic flux away from the desired product are utilized to enhance flavonoid production biotechrep.ir. Furthermore, advanced tools like riboswitch-guided engineering and engineered genetic circuits can be employed to finely regulate the expression of genes involved in the this compound biosynthetic pathway, leading to potentially higher yields biotechrep.ir.

While specific detailed reports on the large-scale biosynthetic engineering solely for this compound production are less common compared to downstream flavonoids, the established principles and techniques developed for flavonoid biosynthesis provide a strong foundation for future efforts aimed at optimizing microbial cell factories or other bio-based systems for efficient and sustainable this compound synthesis.

Synergistic Research Combining Experimental and Computational Methodologies

The study of this compound and its derivatives increasingly benefits from the synergistic integration of experimental and computational methodologies. This combined approach allows for a more comprehensive understanding of the compound's properties, interactions, and potential applications.

Computational strategies, such as Quantitative Structure-Activity Relationships (QSARs), molecular docking, and virtual screening, play a significant role in identifying potential biological targets of chalcones, including this compound, and predicting their activity profiles nih.gov. These methods enable researchers to analyze the relationship between the chemical structure of chalcones and their biological effects, guiding the design and synthesis of novel derivatives with enhanced properties nih.gov. Molecular docking, for instance, can predict how this compound interacts with specific enzymes or receptors, providing insights into its mechanism of action plos.org. Virtual screening allows for the rapid evaluation of large libraries of chalcone derivatives to identify promising candidates for experimental testing nih.gov.

Experimental methods complement these computational studies by providing empirical data on the synthesis, characterization, and biological activities of this compound. In vitro and in vivo experiments are crucial for validating the predictions made by computational models and for exploring the diverse effects of this compound in biological systems plos.orgresearchgate.net.

The synergistic power of this approach is evident in studies investigating the combined effects of this compound with other compounds. For example, research has demonstrated a synergistic effect between trans-chalcone and baicalein (B1667712) in reducing intracellular amyloid beta and mitigating oxidative damage in yeast models relevant to Alzheimer's disease mdpi.com. This finding, which showed that a combination of 8 µM baicalein and 15 µM trans-chalcone synergistically reduced GFP-Aβ42 levels, highlights how combining experimental observation of synergistic outcomes with potential computational analysis of the interaction mechanisms could lead to novel therapeutic strategies mdpi.com.

Furthermore, computational investigations using molecular docking and dynamics simulations have been employed to study the binding interactions of natural compounds, including chalcones, with target proteins, such as those in the Hedgehog pathway, providing a molecular basis for observed experimental activities plos.org. This integration of computational modeling to understand binding affinities and dynamics, followed by experimental validation of the functional consequences, exemplifies the synergistic research paradigm.

The combination of experimental and computational methodologies thus provides a powerful framework for accelerating the discovery and development of this compound-based compounds, offering deeper insights into their biological roles and facilitating the rational design of new agents with tailored properties.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing cinnamoylbenzene derivatives, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. Key steps include:

- Selecting appropriate catalysts (e.g., Lewis acids for Friedel-Crafts) and solvents (e.g., dichloromethane or toluene) .

- Validating purity via chromatography (HPLC, TLC) and spectroscopic characterization (NMR, IR) .

- Documenting reaction conditions (temperature, time, stoichiometry) to enable replication .

Q. How should researchers characterize this compound’s physicochemical properties, and what are common pitfalls?

- Methodological Answer : Prioritize multi-technique validation:

- Spectroscopy : UV-Vis for conjugation analysis, NMR for structural confirmation .

- Chromatography : HPLC for purity assessment; discrepancies may arise from solvent polarity or column degradation .

- Thermal Analysis : DSC/TGA to evaluate stability; ensure controlled atmospheric conditions to avoid oxidation artifacts .

- Pitfalls include overlooking solvent effects on spectral data and insufficient instrument calibration .

Q. What strategies are effective for conducting a systematic literature review on this compound?

- Methodological Answer :

- Use academic databases (SciFinder, Reaxys) with Boolean operators to filter studies by reaction type, applications, or spectral data .

- Cross-reference primary sources (e.g., Journal of Organic Chemistry) and avoid unverified platforms like Wikipedia .

- Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure research gaps, e.g., "How does substituent position affect this compound’s reactivity?" .

Q. How can researchers ensure ethical and safe handling of this compound in laboratory settings?

- Methodological Answer :

- Consult safety data sheets (SDS) for toxicity, flammability, and PPE requirements (e.g., nitrile gloves, fume hoods) .

- Implement waste disposal protocols compliant with institutional guidelines, particularly for halogenated derivatives .

- Train personnel in emergency procedures (e.g., spill containment, first aid for dermal exposure) .

Advanced Research Questions

Q. How should conflicting data on this compound’s reaction kinetics be resolved?

- Methodological Answer :

- Conduct contradiction analysis by comparing experimental conditions (e.g., solvent polarity, catalyst loading) across studies .

- Use statistical tools (e.g., Arrhenius plot deviations) to identify outliers or systematic errors .

- Validate hypotheses through controlled replicate experiments, adjusting one variable at a time (e.g., temperature gradients) .

Q. What experimental designs optimize the synthesis of novel this compound analogs with targeted bioactivity?

- Methodological Answer :

- Apply Design of Experiments (DOE) to test variables (e.g., substituent groups, reaction time) and identify synergistic effects .

- Use computational pre-screening (e.g., DFT calculations) to predict electronic effects and guide synthetic priorities .